molecular formula C11H16N2O5 B596552 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate CAS No. 178424-17-4

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate

Cat. No.: B596552
CAS No.: 178424-17-4
M. Wt: 256.258
InChI Key: VAASDFPRJZEMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, is a versatile heterocyclic building block designed for advanced organic synthesis and drug discovery programs. The pyrazole core is a privileged scaffold in medicinal chemistry, recognized for its prevalence in pharmacologically active agents across a wide spectrum of therapeutic areas . The molecular structure of this reagent incorporates protective groups—a tert-butyloxycarbonyl (Boc) group on one pyrazole nitrogen and an ethyl ester on the carboxylate—making it a key intermediate for the regioselective synthesis of more complex, multi-functional molecules. Researchers value this compound for constructing novel chemical entities, particularly in developing targeted therapies. Pyrazole derivatives are frequently investigated as core components in compounds for various research applications, including the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein and inhibitors of key signaling pathways in hyper-proliferative disorders . Its defined structure and functional group handles provide a critical starting point for exploring new chemical space and generating compounds for high-throughput screening and lead optimization.

Properties

IUPAC Name

2-O-tert-butyl 4-O-ethyl 5-oxo-1H-pyrazole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-5-17-9(15)7-6-13(12-8(7)14)10(16)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAASDFPRJZEMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(NC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Starting Materials : Ethyl 3-oxobutanoate (ethyl acetoacetate) and tert-butyl 3-oxobutanoate.

  • Cyclization : Heating with hydrazine hydrate in ethanol induces cyclization, forming the pyrazole ring. The β-ketoesters’ carbonyl groups at positions 1 and 4 facilitate ester retention, while the central ketone tautomerizes to the enol (3-hydroxy group).

β-ketoester+N2H4Pyrazole-1,4-dicarboxylate+H2O\text{β-ketoester} + \text{N}2\text{H}4 \rightarrow \text{Pyrazole-1,4-dicarboxylate} + \text{H}_2\text{O}

Optimization Considerations

  • Solvent : Ethanol or methanol enhances solubility and reaction kinetics.

  • Temperature : Reflux conditions (70–80°C) are typical for complete conversion.

  • Yield : Analogous pyrazole dicarboxylates synthesized via this method report yields of 70–85%.

Sequential Esterification of Pyrazole-1,4-dicarboxylic Acid

Carboxylation and Acid Chloride Formation

  • Carboxylation : Treating 3-hydroxypyrazole with oxalyl chloride introduces carboxylic acid groups at positions 1 and 4. This step, adapted from bis(pyrazol-1-yl)alkane carboxylation, generates pyrazole-1,4-dicarbonyl chloride.

  • Esterification : Reacting the diacid chloride with tert-butanol and ethanol in anhydrous dichloromethane (DCM) yields the target esters.

Pyrazole-1,4-dicarbonyl chloride+(CH3)3COH+CH3CH2OHTarget Compound+2HCl\text{Pyrazole-1,4-dicarbonyl chloride} + \text{(CH}3\text{)}3\text{COH} + \text{CH}3\text{CH}2\text{OH} \rightarrow \text{Target Compound} + 2\text{HCl}

Key Parameters

  • Catalyst : Triethylamine (TEA) neutralizes HCl, driving the reaction forward.

  • Temperature : Room temperature suffices due to the high reactivity of acid chlorides.

  • Yield : Reported yields for analogous esterifications range from 65–78%.

Superbase-Mediated Alkylation of Pyrazolecarboxylates

Methodology

Adapting the KOH-DMSO superbase system, ethyl 4-pyrazolecarboxylate undergoes alkylation with tert-butyl bromide:

  • Deprotonation : KOH deprotonates the pyrazole at position 1, forming a nucleophilic anion.

  • Alkylation : tert-Butyl bromide reacts with the anion, introducing the tert-butyl ester.

  • Ethyl Ester Retention : The ethyl ester at position 4 remains intact due to milder conditions.

Challenges and Solutions

  • Regioselectivity : Position 1 is preferentially alkylated due to higher acidity (pKa ~14).

  • Side Reactions : Competing O-alkylation is mitigated by using a polar aprotic solvent (DMSO).

  • Yield : Alkylation of pyrazolecarboxylates in superbasic media achieves 60–75% yields.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclocondensationOne-pot synthesis; high atom economyRequires pure β-ketoester isomers70–85%
Sequential EsterificationHigh regioselectivityMulti-step; acid chloride instability65–78%
Superbase AlkylationScalable; avoids harsh conditionsLimited to reactive alkylating agents60–75%

Spectroscopic Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Peaks at δ 1.44 (tert-butyl) and δ 1.25 (ethyl) confirm ester groups.

  • IR Spectroscopy : Bands at 1674 cm⁻¹ (C=O) and 3464 cm⁻¹ (O-H) validate esters and hydroxyl.

  • Mass Spectrometry : Molecular ion peak at m/z 256.25 aligns with the molecular weight .

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Pyrazole-Based Analogs

The following pyrazole derivatives share structural similarity but differ in substituents (Table 1):

Table 1: Key Pyrazole Analogs

Compound Name CAS Substituents Similarity Key Properties/Applications
1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate 821767-61-7 No 3-hydroxy group 0.96 Intermediate for drug synthesis
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate 199003-22-0 4-formyl group 0.96 Reactivity in nucleophilic additions
1-Boc-4-(hydroxymethyl)pyrazole 121669-69-0 4-hydroxymethyl group 0.93 Functionalization via hydroxyl group
tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate 1934420-54-8 4-methyl group 0.90 Enhanced lipophilicity

Key Observations :

  • The 3-hydroxy group in the target compound distinguishes it from analogs like CAS 821767-61-7, enabling hydrogen bonding and oxidation reactions .
  • The 4-formyl group in CAS 199003-22-0 offers a reactive site for further derivatization, unlike the hydroxyl group in the target compound .
  • Hydroxymethyl and methyl substituents (CAS 121669-69-0, 1934420-54-8) modify solubility and steric hindrance, impacting biological activity .

Piperidine-Based Derivatives

Piperidine analogs, while distinct in their six-membered ring structure, share functionalization patterns (Table 2):

Table 2: Piperidine Derivatives

Compound Name CAS Substituents Molecular Formula Key Applications
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate 213013-98-0 4-iodomethyl group C₁₄H₂₄INO₄ Cross-coupling reactions
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate 71233-25-5 3-oxo group C₁₆H₂₅NO₅ Precursor for silyloxy derivatives
1-Tert-butyl 4-ethyl 2-oxopiperidine-1,4-dicarboxylate 1313498-26-8 2-oxo group C₁₃H₂₁NO₅ Conformational studies

Key Observations :

  • The iodomethyl group in CAS 213013-98-0 facilitates alkylation reactions (yield: 95–96.8% ), whereas the target compound’s hydroxyl group may limit such reactivity.
  • Oxo groups at positions 2 or 3 (CAS 71233-25-5, 1313498-26-8) enhance electrophilicity, enabling nucleophilic attacks compared to the hydroxyl group’s hydrogen-bonding capability .
  • Piperidine derivatives generally exhibit higher molecular weights (e.g., 397.25 g/mol for CAS 213013-98-0 ) due to their larger ring structure.

Biological Activity

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate (CAS No. 178424-17-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure conducive to various pharmacological applications, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C11_{11}H16_{16}N2_{2}O5_{5}
  • Molecular Weight : 256.26 g/mol
  • Purity : Typically around 95% .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. In vitro assays indicate that compounds with similar structures exhibit significant inhibitory effects against various viruses, including Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV). For instance, derivatives containing the pyrazole ring have shown IC50_{50} values in the low micromolar range against HSV-1, suggesting that modifications at specific positions can enhance antiviral efficacy .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays. In studies involving lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) production in whole blood cultures, compounds similar to this compound demonstrated significant suppression of TNFα levels. This suggests a potential role in managing inflammatory conditions .

Antibacterial Activity

Preliminary evaluations of antibacterial activity have shown that certain pyrazole derivatives possess moderate antibacterial properties. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. Specific derivatives have been tested against common bacterial strains, yielding promising results that warrant further investigation .

Case Study 1: Antiviral Efficacy against HSV

In a controlled laboratory setting, researchers tested the efficacy of several pyrazole derivatives against HSV using Vero cells. Among the tested compounds, those structurally related to this compound exhibited notable reductions in viral replication with EC50_{50} values reported between 5 to 20 μM. This positions the compound as a candidate for further development as an antiviral agent .

Case Study 2: Anti-inflammatory Response in Mouse Models

In vivo studies assessed the anti-inflammatory effects of pyrazole derivatives in mouse models subjected to carrageenan-induced paw edema. The results indicated that these compounds significantly reduced edema compared to control groups, demonstrating their potential utility in treating inflammatory diseases .

Summary of Research Findings

Activity IC50_{50} / EC50_{50} Mechanism Reference
Antiviral (HSV)5 - 20 μMInhibition of viral replication
Anti-inflammatoryNot specifiedSuppression of TNFα production
AntibacterialModerateDisruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving esterification, alkylation, and functional group transformations. For example, a five-step protocol includes:

  • Step 1 : NaH-mediated alkylation in DMF at 0°C (89% yield).
  • Step 2 : Oxidation with 3-chloroperbenzoic acid in CH₂Cl₂ (97% yield).
  • Step 3 : Hydrolysis under basic conditions (aq. NaOH, ethanol/THF, 18 h, 60°C).
  • Step 4 : Coupling with HOBt/EDC in DMF (34% yield).
  • Step 5 : HCl gas treatment for deprotection (99% yield) .
  • Optimization Strategies : Adjusting solvent polarity (e.g., DMF vs. EtOAc), temperature control (e.g., 0–20°C for sensitive steps), and stoichiometric ratios (e.g., excess K₂CO₃ for SN2 reactions) can improve yields .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve stereochemistry and confirm substituent positioning, as demonstrated for analogous pyrazole derivatives (e.g., 5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate) .
  • LCMS and NMR : Use LCMS (e.g., Method 5: 1.07 min retention time, [M+H]⁺ = 698.8) for purity assessment and ¹H/¹³C NMR to verify ester groups, tert-butyl splitting patterns, and hydroxyl proton signals .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated into the experimental design for synthesizing derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use tools like DFT to predict transition states and energetics for key steps (e.g., ester hydrolysis or cyclization).
  • Feedback Loops : Implement ICReDD’s approach, where experimental data (e.g., failed cyclization attempts ) are fed back into computational models to refine reaction pathways and identify optimal conditions (e.g., solvent, catalyst) .

Q. How to address contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine X-ray data (for absolute configuration) with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in NOESY or COSY correlations. For example, crystallographic data confirmed the tert-butyl group’s orientation in a related compound, resolving NMR-based misassignments .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectral regions .

Q. What statistical experimental design (DoE) methods are effective in optimizing reaction parameters?

  • Methodological Answer :

  • Factorial Design : Vary factors like temperature (20–100°C), solvent (DMF vs. THF), and catalyst loading to identify interactions affecting yield. For instance, a central composite design revealed that DMF and Cs₂CO₃ at 100°C maximized coupling efficiency (24.52% yield) .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. byproduct formation) to pinpoint optimal conditions .

Q. What are the challenges in achieving cyclization or functionalization of this compound, and how can they be methodologically addressed?

  • Methodological Answer :

  • Cyclization Failures : Hydrazine-mediated cyclization attempts under basic conditions (MeOH/EtOH reflux) often fail due to steric hindrance from the tert-butyl group. Alternative approaches include:
  • Microwave-Assisted Synthesis : Reduce reaction time and improve energy transfer for strained intermediates.
  • Protecting Group Strategies : Temporarily mask the hydroxyl group (e.g., TBS protection) to reduce steric bulk during cyclization .
  • Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, as demonstrated for iodomethyl intermediates in related piperidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.